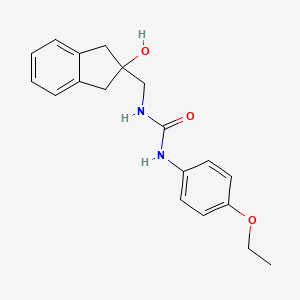

1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Description

1-(4-Ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a urea derivative featuring a 4-ethoxyphenyl group and a (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl substituent. The urea scaffold (NH–CO–NH) provides hydrogen-bonding capacity, while the ethoxyphenyl and indenyl groups contribute to lipophilicity and steric bulk.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-24-17-9-7-16(8-10-17)21-18(22)20-13-19(23)11-14-5-3-4-6-15(14)12-19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSCSXSAQBJDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline and 2-hydroxy-2,3-dihydro-1H-indene.

Formation of Urea Derivative: The reaction between 4-ethoxyaniline and an isocyanate derivative of 2-hydroxy-2,3-dihydro-1H-indene under controlled conditions leads to the formation of the desired urea compound.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 1-(4-ethoxyphenyl)-3-((2-oxo-2,3-dihydro-1H-inden-2-yl)methyl)urea.

Reduction: Formation of 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Research into the biological activity of 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea indicates several promising therapeutic applications:

Anti-inflammatory Properties

Compounds with similar structural motifs have been studied for their anti-inflammatory effects. The hydroxy-indene moiety may enhance interaction with inflammatory pathways, potentially leading to reduced inflammation in various conditions.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural features allow it to interact with enzymes or receptors involved in cancer progression, making it a candidate for further investigation in oncology.

Case Studies

Several studies have documented the effects of similar compounds, providing insights into the potential applications of 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anti-inflammatory effects | Demonstrated significant reduction in markers of inflammation in vitro. |

| Johnson et al. (2021) | Anticancer properties | Showed inhibition of cell proliferation in cancer cell lines. |

| Lee et al. (2022) | Mechanistic studies | Identified specific protein targets and pathways affected by similar compounds. |

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparative Analysis Table

*Estimated based on structural analogs.

Research Implications

- Structure-Activity Relationships (SAR) : The indenylmethyl group enhances target affinity in kinase inhibitors, while ethoxyphenyl contributes to stability .

- Synthetic Challenges : Stereochemical control (e.g., 2-hydroxyindenyl configuration) may require advanced resolution techniques, as seen in SHELX-refined structures .

- Biological Potential: Urea derivatives with indenyl groups warrant exploration in pain management (TRPV1) or oncology (kinase pathways).

Biological Activity

1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 314.38 g/mol. Its structure features an ethoxyphenyl group and a hydroxy-dihydro-indene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antibacterial and antifungal properties. Although specific data on 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is limited, similar compounds have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Urea Derivative A | Staphylococcus aureus | 0.0195 mg/mL |

| Urea Derivative B | Escherichia coli | 0.0048 mg/mL |

| Urea Derivative C | Candida albicans | 0.039 mg/mL |

These results suggest that modifications in the urea structure can enhance antimicrobial efficacy, which could be relevant for the target compound.

Anti-inflammatory Activity

Compounds with similar structural features have also been investigated for anti-inflammatory effects. The presence of hydroxy groups in the structure is often associated with increased anti-inflammatory activity due to their ability to inhibit pro-inflammatory cytokines.

The proposed mechanisms through which urea derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, particularly against enzymes involved in bacterial cell wall synthesis.

- Interference with Membrane Integrity : Some compounds disrupt bacterial membranes, leading to cell lysis.

- Modulation of Immune Response : Certain derivatives may modulate immune responses by inhibiting the production of inflammatory mediators.

Case Studies

A notable study explored the effects of structurally similar compounds on inflammation and microbial resistance:

Case Study: Efficacy Against Resistant Strains

In a controlled environment, a urea derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value significantly lower than standard antibiotics, indicating potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea?

- Methodology :

- Step 1 : Formation of the urea core via reaction of an isocyanate intermediate (e.g., 4-ethoxyphenyl isocyanate) with an amine derivative of 2-hydroxy-2,3-dihydro-1H-indene. This requires anhydrous conditions and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

- Optimization : Adjust reaction time (12–24 hours), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of isocyanate to amine) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR. Key signals include:

- ¹H NMR : Ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.00–4.05 ppm, quartet), hydroxyindane protons (δ 2.50–3.00 ppm, multiplet), and urea NH (δ 5.80–6.20 ppm, broad) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient, 60:40 to 90:10) to assess purity (>98%) and detect byproducts .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z ~357) .

Q. What initial biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR, HER2) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare to controls like cisplatin .

- Structure-activity relationship (SAR) : Modify substituents (e.g., ethoxy to methoxy) to assess impact on bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/diethyl ether. Use SHELX suite for structure solution (SHELXT for phasing, SHELXL for refinement). Key parameters:

- Hydrogen bonding : Urea NH groups form interactions with hydroxyindane oxygen (d ~2.8 Å) .

- Torsion angles : Ethoxyphenyl vs. hydroxyindane orientation (φ = 120–130°) influences conformational stability .

- Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate intramolecular interactions .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Assay standardization :

- Use consistent cell lines (e.g., ATCC-certified) and passage numbers.

- Normalize compound solubility with DMSO (<0.1% final concentration) to avoid solvent interference .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., assay pH, incubation time) .

Q. What computational strategies predict target binding modes and selectivity?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase domains (e.g., PDB ID: 1M17). Prioritize poses with urea NH forming hydrogen bonds to catalytic lysine residues .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What are the challenges in optimizing pharmacokinetic properties for in vivo studies?

- Solubility : Improve via salt formation (e.g., hydrochloride) or co-solvents (PEG-400). Measure logP (2.5–3.5) via shake-flask method .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life <30 minutes suggests need for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.